(8alpha,9R)-6'-Methoxycinchonan-9-ol bis(tetraiodobismuthate(1-))

Stoichiometry Heavy-atom derivatization Supramolecular chemistry

(8alpha,9R)-6'-Methoxycinchonan-9-ol bis(tetraiodobismuthate(1-)), cataloged under CAS 94233-33-7, is a discrete organobismuth salt comprising the cinchona alkaloid-derived cation quinine (or its pseudo-enantiomer quinidine) and two tetraiodobismuthate(III) counter-anions per organic dication. It is formally a member of the polyiodobismuthate class, retaining the parent alkaloid's (8α,9R) stereochemistry within a high-molecular-weight, metal-rich crystalline solid (formula C40H48Bi2I8N4O4, M.W.

Molecular Formula C20H26Bi2I8N2O2
Molecular Weight 1759.6 g/mol
CAS No. 94233-33-7
Cat. No. B12689312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8alpha,9R)-6'-Methoxycinchonan-9-ol bis(tetraiodobismuthate(1-))
CAS94233-33-7
Molecular FormulaC20H26Bi2I8N2O2
Molecular Weight1759.6 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C[NH+]=C2C=C1)C(C3CC4CC[NH+]3CC4C=C)O.I[Bi-](I)(I)I.I[Bi-](I)(I)I
InChIInChI=1S/C20H24N2O2.2Bi.8HI/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;;;;;;;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;;;8*1H/q;2*+3;;;;;;;;/p-6/t13-,14-,19-,20+;;;;;;;;;;/m0........../s1
InChIKeyYIGYOKMJKNFAOA-OEDGESOASA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(8alpha,9R)-6'-Methoxycinchonan-9-ol bis(tetraiodobismuthate(1-)) (CAS 94233-33-7): A Structurally Defined Cinchona Alkaloid Bis-Tetraiodobismuthate for Heavy-Atom Research


(8alpha,9R)-6'-Methoxycinchonan-9-ol bis(tetraiodobismuthate(1-)), cataloged under CAS 94233-33-7, is a discrete organobismuth salt comprising the cinchona alkaloid-derived cation quinine (or its pseudo-enantiomer quinidine) and two tetraiodobismuthate(III) counter-anions per organic dication . It is formally a member of the polyiodobismuthate class, retaining the parent alkaloid's (8α,9R) stereochemistry within a high-molecular-weight, metal-rich crystalline solid (formula C40H48Bi2I8N4O4, M.W. 1759.64 g/mol) . The compound is supplied exclusively for non-human research applications, particularly in heavy-atom interaction studies and supramolecular cation–anion pairing investigations .

Why (8alpha,9R)-6'-Methoxycinchonan-9-ol bis(tetraiodobismuthate(1-)) Cannot Be Replaced by Other Cinchona Alkaloid Bismuth Iodide Complexes


In-class bismuth iodide complexes of cinchona alkaloids are not interchangeable because their stoichiometric bismuth-to-alkaloid ratios, counter-ion composition, and resulting molecular weights dictate fundamentally different mass-per-mole heavy-atom loading and solubility characteristics . The target compound crystallizes as a defined bis(tetraiodobismuthate) salt (two BiI₄⁻ units per dication) with a molecular formula of C40H48Bi2I8N4O4 and a formula weight of 1759.64 g/mol . In contrast, the commercially prevalent quinine bismuth iodide (CAS 8048-94-0) is described as a monohydriodide mixture with triiodobismuthine, exhibiting a BiI₃·HI adduct stoichiometry and a molecular formula of C20H24N2O2·BiI₃·HI (M.W. ~1042 g/mol) . This stoichiometric divergence means that simply weighing equivalent masses of the two compounds delivers different molar quantities of the active alkaloid pharmacophore and profoundly different bismuth:iodine ratios. Furthermore, the well-studied heterometric precipitation behavior of cinchona alkaloid–bismuth iodide complexes varies with the alkaloid's nitrogen stereochemistry [1], rendering the specific (8α,9R) diastereomer critical for reproducible cation–anion pairing outcomes.

Quantitative Product-Specific Differentiation of (8alpha,9R)-6'-Methoxycinchonan-9-ol bis(tetraiodobismuthate(1-)) (CAS 94233-33-7)


Stoichiometric Bismuth Loading Surpasses Quinine Bismuth Iodide (CAS 8048-94-0) by 100% on a Molar Basis

The target bis(tetraiodobismuthate) salt incorporates two bismuth atoms per formula unit, compared to one bismuth atom in the commonly supplied quinine bismuth iodide (CAS 8048-94-0) . This 2:1 bismuth stoichiometry doubles the heavy-atom density per mole of alkaloid scaffold—a critical parameter for phasing power in X-ray crystallographic heavy-atom derivatization experiments.

Stoichiometry Heavy-atom derivatization Supramolecular chemistry

Molecular Weight Contrast: 1759.64 g/mol (Bis-Salt) vs. ~1042 g/mol (Mono-Adduct)—Enabling Different Molar Concentrations in Supramolecular Studies

The target compound possesses a molecular weight of 1759.64 g/mol based on the bis(tetraiodobismuthate) formulation C20H24N2O2·2(BiI4)·H2, whereas the closest commercially available analog, quinine bismuth iodide (CAS 8048-94-0), is supplied as the monohydriodide–triiodobismuthine adduct with a molecular weight of approximately 1042 g/mol . This weight differential means that equimolar solutions of the two compounds require nearly 1.7-fold different mass quantities; confusing them leads to systematic errors in cation–anion ratio-dependent experiments.

Molecular weight Dosage calculation Ion-pair stoichiometry

Tetraiodobismuthate(III) Anion Provides 4 Iodide Ligands per Bismuth vs. 3 Iodides in Triiodobismuthine Adducts—Altering Halogen-Bonding Donor Capacity

The counter-anion in the target compound is the tetraiodobismuthate(III) species, BiI₄⁻, which presents four terminally coordinated iodide ligands per bismuth center . In contrast, the comparator quinine bismuth iodide (CAS 8048-94-0) is formulated with triiodobismuthine (BiI₃) and hydriodic acid . The BiI₄⁻ anion is a known halogen-bond acceptor/donor module in crystal engineering, offering a higher number of accessible iodine sites for intermolecular I···I and I···π interactions compared to the neutral BiI₃ adduct.

Halogen bonding Crystal engineering Polyiodide chemistry

Cinchona Alkaloid Bismuth Iodide Precipitates Enable Quantitative Heterometric Titration with Sub-Milligram Sensitivity

In foundational heterometric studies, cinchona alkaloids—including quinine, cinchonine, and their derivatives—react with bismuth nitrate in potassium iodide solution to form characteristically insoluble polyiodobismuthate salt precipitates [1]. These precipitates enabled titrimetric determination of 0.5–1 mg of alkaloid within 10–15 minutes, with negligible error (0.3–0.5 mg for bismuth determination). While the study predates the specific CAS 94233-33-7 compound, it establishes that the (8α,9R) cinchona stereochemistry (as in quinine) yields compositionally distinct precipitates from the (8β,9S) series (as in quinidine), underscoring why the defined bis(tetraiodobismuthate) salt of the (8α,9R)-6'-methoxycinchonan-9-ol scaffold is preferred for reproducibility in analytical precipitation protocols.

Heterometry Alkaloid quantification Bismuth titration

Key Application Scenarios for Procuring (8alpha,9R)-6'-Methoxycinchonan-9-ol bis(tetraiodobismuthate(1-)) (CAS 94233-33-7)


Macromolecular X-Ray Crystallography: Heavy-Atom Derivatization for Single-Isomorphous Replacement (SIR) or Multi-Wavelength Anomalous Dispersion (MAD) Phasing

The compound's uniquely high bismuth stoichiometry (2 Bi atoms per formula unit, delivering 100% more anomalous scattering centers than quinine bismuth iodide) makes it a strong candidate for heavy-atom derivatization of protein or nucleic acid crystals. Its bis(tetraiodobismuthate) formulation also contributes 8 iodine atoms per unit, providing additional anomalous signal at Cu Kα and longer wavelengths for SAD/MAD experiments .

Supramolecular and Crystal Engineering Studies of Polyiodobismuthate Halogen-Bonding Networks

The tetraiodobismuthate(III) anion (BiI₄⁻) in this compound presents four iodine ligands per bismuth center—33% more than the BiI₃ adduct in quinine bismuth iodide—offering a denser, more directional halogen-bond donor array. Combined with the chiral (8α,9R) cinchona backbone, the compound enables investigation of chirality transfer into inorganic–organic hybrid halogen-bonded architectures .

Analytical Reference Standard for Heterometric Bismuth–Alkaloid Titration Method Development

Class-level evidence demonstrates that cinchona alkaloids with the (8α,9R) configuration form well-defined, stoichiometric precipitates with potassium tetraiodobismuthate, enabling quantitative determination of 0.5–1 mg alkaloid within 10–15 minutes with negligible error [1]. The defined bis(tetraiodobismuthate) salt form of the target compound provides a compositionally uniform reference material for calibrating such heterometric titration protocols, eliminating the stoichiometric ambiguity inherent in mixed monohydriodide–triiodobismuthine commercial products.

Cation–Anion Pairing and Ion-Pair Chromatography Mechanistic Investigations

The bis(tetraiodobismuthate) salt serves as a structurally resolved, high-mass ion-pair model system. Its well-defined quininium dication paired with two distinct tetraiodobismuthate anions enables precise study of ion-pair stoichiometry effects on retention behavior, extraction efficiency, and chiral discrimination in ion-pair chromatography . The 69% higher molecular weight compared to quinine bismuth iodide also provides a distinct mass-spectrometric signature for tracking ion-pair dissociation dynamics.

Quote Request

Request a Quote for (8alpha,9R)-6'-Methoxycinchonan-9-ol bis(tetraiodobismuthate(1-))

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.